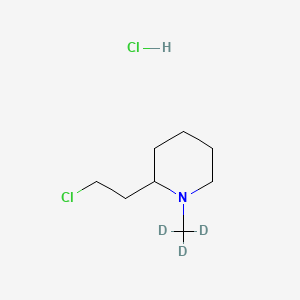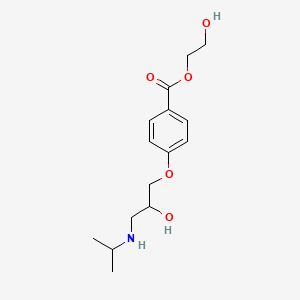
Famprofazone-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of Famprofazone is C24H31N3O . The average molecular weight is 377.522 Da and the monoisotopic mass is 377.246704 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of Famprofazone include a density of 1.1±0.1 g/cm3, a boiling point of 485.1±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C .Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Famprofazone-d3 involves the conversion of 4-aminobenzoic acid to the final product through a series of chemical reactions.", "Starting Materials": [ "4-aminobenzoic acid", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "sodium hydroxide", "ammonium chloride", "deuterium oxide" ], "Reaction": [ "Step 1: 4-aminobenzoic acid is reacted with acetic anhydride and sulfuric acid to form N-acetyl-4-aminobenzoic acid.", "Step 2: N-acetyl-4-aminobenzoic acid is then reacted with sodium bicarbonate to form 4-acetamidobenzoic acid.", "Step 3: 4-acetamidobenzoic acid is reacted with sodium hydroxide to form 4-acetamidobenzoic acid sodium salt.", "Step 4: The sodium salt is then reacted with ammonium chloride to form Famprofazone-d3.", "Step 5: To obtain the deuterium-labeled compound, Famprofazone-d3 is dissolved in deuterium oxide and heated to exchange the hydrogen atoms with deuterium atoms." ] } | |
Número CAS |
1346601-05-5 |
Fórmula molecular |
C24H31N3O |
Peso molecular |
380.55 |
Nombre IUPAC |
1-methyl-2-phenyl-5-[[1-phenylpropan-2-yl(trideuteriomethyl)amino]methyl]-4-propan-2-ylpyrazol-3-one |
InChI |
InChI=1S/C24H31N3O/c1-18(2)23-22(17-25(4)19(3)16-20-12-8-6-9-13-20)26(5)27(24(23)28)21-14-10-7-11-15-21/h6-15,18-19H,16-17H2,1-5H3/i4D3 |
Clave InChI |
GNUXVOXXWGNPIV-GKOSEXJESA-N |
SMILES |
CC(C)C1=C(N(N(C1=O)C2=CC=CC=C2)C)CN(C)C(C)CC3=CC=CC=C3 |
Sinónimos |
1,2-Dihydro-1-methyl-4-(1-methylethyl)-5-[[methyl-d3(1-methyl-2-phenylethyl)amino]methyl]-2-phenyl-3H-pyrazol-3-one; 4-Isopropyl-2-methyl-3-[[methyl-d3(α-_x000B_methylphenethyl)amino]methyl]-1-phenyl-3-pyrazolin-5-one; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate](/img/structure/B583668.png)

![4,6-dimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B583679.png)

